molecular formula C19H15NO3 B14737613 2-(3,4-Dimethoxyphenyl)benzo[e][1,3]benzoxazole CAS No. 6296-56-6

2-(3,4-Dimethoxyphenyl)benzo[e][1,3]benzoxazole

Cat. No.: B14737613
CAS No.: 6296-56-6
M. Wt: 305.3 g/mol
InChI Key: OQCLFYAMGYCFGL-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)benzo[e][1,3]benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds containing a benzene ring fused to an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)benzo[e][1,3]benzoxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminophenol with 3,4-dimethoxybenzaldehyde in the presence of a catalyst such as acetic acid or a metal catalyst like titanium dioxide (TiO2) under reflux conditions . The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzoxazole ring.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of ionic liquids and nanocatalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)benzo[e][1,3]benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Properties

CAS No.

6296-56-6

Molecular Formula

C19H15NO3

Molecular Weight

305.3 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)benzo[e][1,3]benzoxazole

InChI

InChI=1S/C19H15NO3/c1-21-15-9-8-13(11-17(15)22-2)19-20-18-14-6-4-3-5-12(14)7-10-16(18)23-19/h3-11H,1-2H3

InChI Key

OQCLFYAMGYCFGL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC4=CC=CC=C43)OC

Origin of Product

United States

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